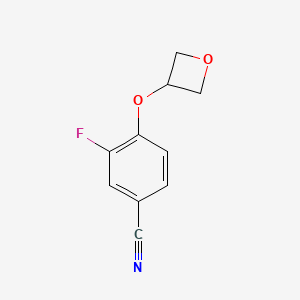

3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile

Descripción

Propiedades

IUPAC Name |

3-fluoro-4-(oxetan-3-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYLALXEKXMZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHFNO

- CAS Number : 1349717-11-8

- Molecular Weight : 195.17 g/mol

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Its oxetanyl group is believed to enhance the compound's binding affinity to specific enzymes or receptors, potentially modulating their activity. The fluorine atom can also influence the electronic properties of the molecule, enhancing its interactions within biological systems.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have demonstrated inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μM) | Target Organisms |

|---|---|---|

| Compound A | 27.29 | E. coli |

| Compound B | 57.73 | P. mirabilis |

| Compound C | 35.00 | B. subtilis |

These findings suggest that modifications to the oxetanyl group can lead to variations in antimicrobial efficacy.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on various cell lines, including Vero cells, which are commonly used for evaluating the safety profile of new compounds. The results indicated that many derivatives were nontoxic at concentrations tested, highlighting their potential for therapeutic applications without significant adverse effects.

Table 2: Cytotoxicity Results

| Compound Name | Cell Line | IC50 (μM) | Toxicity Level |

|---|---|---|---|

| Compound A | Vero | >100 | Nontoxic |

| Compound B | HeLa | >50 | Low toxicity |

| Compound C | MCF-7 | >75 | Nontoxic |

Study on Antimycobacterial Activity

A recent study synthesized several derivatives of compounds similar to this compound and evaluated their antimycobacterial activity. The results indicated promising activity against Mycobacterium tuberculosis, suggesting that such compounds could be developed into effective treatments for tuberculosis.

In Silico Studies

In silico docking studies have been performed to predict the binding affinities of this compound derivatives with ATP synthase, a critical enzyme in cellular energy metabolism. Most derivatives showed stable binding interactions, indicating their potential as ATP synthase inhibitors.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile is being explored for its potential therapeutic properties. The incorporation of fluorine and oxetane moieties can enhance the pharmacokinetic profiles of drug candidates, making them more effective in targeting specific biological pathways.

- Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, imidazoline derivatives related to this compound have shown efficacy against various cancer cell lines .

Agrochemicals

The compound's unique structure may also be useful in the development of agrochemicals. Fluorinated compounds often exhibit increased stability and bioactivity, which are desirable traits in pesticides and herbicides.

- Case Study: Pesticide Development

A study highlighted the synthesis of fluorinated benzonitriles, demonstrating their effectiveness as herbicides. The introduction of oxetane groups could further enhance their selectivity towards target weeds while minimizing environmental impact .

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials due to its unique chemical properties.

- Application: Polymer Synthesis

The oxetane moiety allows for ring-opening polymerization, leading to new polymeric materials with tailored properties such as increased thermal stability and mechanical strength. These materials can find applications in coatings, adhesives, and composites.

Comparación Con Compuestos Similares

3-Fluoro-4-(4-formylphenoxy)benzonitrile (S5)

- Structure: Replaces the oxetane with a 4-formylphenoxy group.

- Synthesis : Prepared via nucleophilic aromatic substitution (3,4-difluorobenzonitrile + 4-hydroxybenzaldehyde, K₂CO₃, 100°C, 82% yield) .

- Key Data :

- Comparison: The formyl group increases electrophilicity, enabling further derivatization (e.g., amide formation via H₂O₂ oxidation) . Unlike the oxetane, the phenoxy group may reduce metabolic stability due to esterase susceptibility.

3-Fluoro-4-(4-(1-fluoroethoxy)phenoxy)benzonitrile (36)

- Structure: Contains a fluoroethoxy-phenoxy substituent.

- Characterization : NMR data (¹H, ¹³C, ¹⁹F) confirm the fluoroethoxy chain’s conformation .

Heterocyclic Derivatives

3-Fluoro-4-(4-(piperidin-4-ylamino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)benzonitrile (21)

DGAT2-iJ (3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]thiazol-5-ylidene}methyl)phenoxy]benzonitrile)

- Structure : Bromine substituent and thiazole-pyridine side chain.

- Application : A DGAT2 inhibitor with demonstrated specificity in lipid metabolism studies .

- Comparison : Bromine enhances halogen bonding, while the thiazole-pyridine moiety increases molecular weight (MW: ~500 g/mol) and complexity, limiting synthetic accessibility compared to the oxetane derivative .

Functional Group Variations

3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile

2-Fluoro-4-hydroxybenzonitrile

- Structure : Simpler analog with a hydroxyl group.

Pharmacologically Active Derivatives

Pitolisant (trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]-cyclobutane carboxamide)

- Structure : Fluorinated benzonitrile core with a pyrrolidine-cyclobutane moiety.

- Application : FDA-approved histamine H₃ receptor antagonist for narcolepsy .

- Comparison : The cyclobutane and pyrrolidine groups enhance receptor affinity but introduce synthetic complexity absent in the oxetane-based scaffold .

Key Findings

- Synthetic Accessibility : The oxetane-based compound is synthesized in fewer steps compared to heterocyclic analogs (e.g., DGAT2-iJ), but its discontinued status limits practical use .

- Physicochemical Properties: Oxetane improves metabolic stability over phenoxy analogs, while fluorine enhances electronegativity and bioavailability .

- Biological Relevance : Fluorobenzonitriles with heterocycles (e.g., DGAT2-iJ, Pitolisant) show targeted bioactivity, whereas the oxetane derivative serves as a neutral scaffold for further functionalization .

Métodos De Preparación

Preparation of Fluorophenol Intermediate

The starting fluorophenol is prepared via nucleophilic aromatic substitution on fluorobenzene derivatives. For example, selective aromatic nucleophilic substitution of phenoxy nucleophiles on substituted fluorobenzenes yields fluorophenoxy intermediates. This step is critical as it sets the stage for further functionalization on the aromatic ring.

Nucleophilic Addition to Oxetan-3-one

The key step involves the reaction of organolithium or organomagnesium reagents with oxetan-3-one to form the oxetan-3-ol intermediate:

- Procedure: Treatment of a halogenated fluorophenoxy compound with n-butyllithium at low temperature (-78 °C) generates the organolithium intermediate.

- Addition: This intermediate undergoes nucleophilic addition to oxetan-3-one, producing 3-(oxetan-3-yl)phenol derivatives.

- Workup: The reaction mixture is quenched, extracted, and purified by chromatography.

Formation of 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile

The oxetan-3-ol intermediate is then subjected to nucleophilic substitution with cyanide-containing reagents or related electrophiles to introduce the benzonitrile group at the para-position relative to the oxetan-3-yloxy substituent.

Representative Synthesis Example and Data

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Nucleophilic substitution | 2-bromo-1,3-difluorobenzene, K2CO3, DMSO, 150 °C | 3-(2-bromo-3-fluorophenoxy) intermediate | ~70% | Formation of fluorophenoxy intermediate |

| 2. Lithiation and addition | n-BuLi (-78 °C), oxetan-3-one | 3-(2-fluoro-6-(oxetan-3-yl)phenol) | ~60% | Organolithium addition to oxetan-3-one |

| 3. Nucleophilic substitution | Benzyl bromide or substituted benzyl bromides, K2CO3, TBAB, reflux | 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy) derivatives | 55-65% | Introduction of benzyloxy substituent |

Note: The exact substitution pattern and yields vary with substituents, but the above provides a general framework for synthesis.

Research Findings and Analysis

- The synthetic route is robust and allows for the introduction of diverse substituents on the oxetane ring, influencing biological activity.

- The use of organolithium reagents for nucleophilic addition to oxetan-3-one is a key step enabling the installation of the oxetan-3-yloxy group.

- Aromatic nucleophilic substitution reactions are selective for fluorinated positions, enabling efficient functionalization.

- Yields for key intermediates range from 55% to 75%, with purification typically by column chromatography.

- Structural confirmation is achieved through spectral analysis such as ^1H NMR, LCMS, and sometimes X-ray crystallography.

Summary Table of Key Synthetic Steps

| Compound | Reaction Type | Key Reagents | Conditions | Yield | Characterization |

|---|---|---|---|---|---|

| 8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | Pfitzinger reaction | 1-chloropropan-2-one, 7-fluoroindoline-2,3-dione, CaO | 80 °C, 7 h | 60% | ^1H NMR, LCMS |

| 8-Fluoro-2-methylquinolin-3-ol | Decarboxylation | Nitrobenzene | 210 °C, 7 h | 75% | ^1H NMR, LCMS |

| 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Aromatic nucleophilic substitution | 2-bromo-1,3-difluorobenzene, K2CO3, DMSO | 150 °C, 7 h | ~70% | TLC, chromatography |

| 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol | Organolithium addition | n-BuLi, oxetan-3-one | -78 °C to 0 °C | ~60% | Flash chromatography |

| 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Nucleophilic substitution | Benzyl bromide, K2CO3, TBAB, acetonitrile | Reflux, 24 h | 55% | Column chromatography |

Q & A

Q. What synthetic methodologies are recommended for introducing the oxetane group into benzonitrile derivatives like 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile?

The oxetane group can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, a Suzuki-Miyaura coupling ( ) is effective for attaching aryl/heteroaryl groups to benzonitrile scaffolds. Key steps include:

- Using Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives.

- Optimizing solvent systems (e.g., 1,4-dioxane/water mixtures) and bases (e.g., K₂CO₃) to enhance reactivity .

- Monitoring steric effects from the oxetane’s 3D structure, which may require elevated temperatures (80–100°C) or microwave-assisted synthesis.

Q. How can spectroscopic techniques (NMR, FT-IR) characterize the electronic environment of this compound?

- 19F-NMR : The fluorine atom’s chemical shift (δ ~ -110 to -120 ppm) reflects electron-withdrawing effects from the nitrile and oxetane groups. Coupling constants (J) indicate spatial proximity to adjacent protons .

- 13C-NMR : The nitrile carbon typically resonates at δ ~ 115–120 ppm, while oxetane carbons appear at δ ~ 70–85 ppm .

- FT-IR : A sharp nitrile stretch (~2220–2240 cm⁻¹) and C-O-C vibrations (~1100–1250 cm⁻¹) confirm functional group integrity .

Q. What computational methods predict reactive sites in benzonitrile derivatives for further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) identify electrophilic/nucleophilic regions via Fukui indices. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the nitrile group and oxetane oxygen, stabilizing the molecule .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic attacks on this compound?

- Steric hindrance : The oxetane’s bicyclic structure restricts access to the para-position relative to the nitrile, favoring meta-substitution in SNAr reactions.

- Electronic effects : The nitrile’s electron-withdrawing nature deactivates the ring, but the oxetane’s electron-donating oxygen enhances reactivity at specific positions.

- Experimental validation : Competitive reactions with Grignard reagents or amination agents under varying temperatures (0–60°C) can map regioselectivity trends .

Q. What contradictions arise when comparing experimental crystal structures with computational predictions for this compound?

- Crystallographic data ( ) show orthorhombic packing (space group P212121) with a dihedral angle of 85.2° between the oxetane and benzene planes. DFT models may underestimate this angle due to neglecting crystal packing forces .

- Mitigation strategy : Use periodic boundary conditions in simulations to account for lattice interactions and refine force field parameters.

Q. How does solvent polarity affect the hydrolysis kinetics of the nitrile group in this compound?

- In polar aprotic solvents (e.g., DMSO), the nitrile hydrolyzes to an amide via base-catalyzed pathways (e.g., K₂CO₃/H₂O₂) with a rate constant (k) ~ 10⁻³ s⁻¹. Protic solvents (e.g., H₂O) slow the reaction due to hydrogen-bond stabilization of the nitrile .

- Mechanistic insight : Monitor intermediates (e.g., iminoxyl radicals) via stopped-flow UV-Vis spectroscopy to validate proposed pathways .

Methodological Considerations

Q. What strategies resolve discrepancies in 19F-NMR assignments for fluorinated benzonitriles?

- Use 2D NMR (HSQC, HMBC) to correlate fluorine signals with adjacent protons/carbons.

- Compare with structurally analogous compounds (e.g., 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile in ) to identify shielding/deshielding trends .

Q. How can molecular docking studies leverage the structural features of this compound for drug discovery?

- The oxetane group’s rigidity and polarity make it a bioisostere for tert-butyl or ester groups. Docking into enzyme active sites (e.g., kinases) requires optimizing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.